9H-Indeno[2,1-c]pyridin-9-one, 3-methyl-1-phenyl-
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Overview
Description
3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridin-9-one is a heterocyclic compound with a complex structure that includes an indeno-pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridin-9-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, a mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol, in the presence of glacial acetic acid, is refluxed for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridin-9-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Various substitution reactions can occur, particularly at the phenyl and methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridin-9-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridin-9-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, altering the activity of the target molecule. This can lead to various biological effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-phenyl-2-azafluorene
- 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9′,9′-dimethyl-9′H-spiro[fluorene-9,5′-quinolino[3,2,1-de]acridine]
- 3′-(4,6-diphenyl-1,3,5-triazin-2-yl)-10-phenyl-10H-spiro[acridine-9,9′-fluorene]
Uniqueness
3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridin-9-one is unique due to its indeno-pyridine core, which provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
62578-45-4 |
---|---|
Molecular Formula |
C19H13NO |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
3-methyl-1-phenylindeno[2,1-c]pyridin-9-one |
InChI |
InChI=1S/C19H13NO/c1-12-11-16-14-9-5-6-10-15(14)19(21)17(16)18(20-12)13-7-3-2-4-8-13/h2-11H,1H3 |
InChI Key |
ZCATWRPSEYUVHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=N1)C3=CC=CC=C3)C(=O)C4=CC=CC=C42 |
Origin of Product |
United States |
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